N,N,2,2-Tetramethylpent-4-en-1-amine
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Overview
Description
N,N,2,2-Tetramethylpent-4-en-1-amine: is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a pentene backbone with two methyl groups attached to the nitrogen atom and two additional methyl groups on the second carbon atom of the chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2,2-Tetramethylpent-4-en-1-amine typically involves the alkylation of an appropriate amine precursor. One common method is the reaction of 2,2-dimethylpent-4-en-1-amine with methyl iodide under basic conditions to introduce the additional methyl groups on the nitrogen atom.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N,2,2-Tetramethylpent-4-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The amine group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N,2,2-tetramethylpent-4-en-1-one, while reduction could produce this compound.
Scientific Research Applications
N,N,2,2-Tetramethylpent-4-en-1-amine has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,2,2-Tetramethylpent-4-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
N,N-Dimethylpent-4-en-1-amine: Similar structure but with fewer methyl groups on the nitrogen atom.
2,2-Dimethylpent-4-en-1-amine: Lacks the additional methyl groups on the nitrogen atom.
N,N-Diethylpent-4-en-1-amine: Features ethyl groups instead of methyl groups on the nitrogen atom.
Uniqueness: N,N,2,2-Tetramethylpent-4-en-1-amine is unique due to its specific arrangement of methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
73411-25-3 |
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Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N,N,2,2-tetramethylpent-4-en-1-amine |
InChI |
InChI=1S/C9H19N/c1-6-7-9(2,3)8-10(4)5/h6H,1,7-8H2,2-5H3 |
InChI Key |
TVTPQHDNJWAEES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)CN(C)C |
Origin of Product |
United States |
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